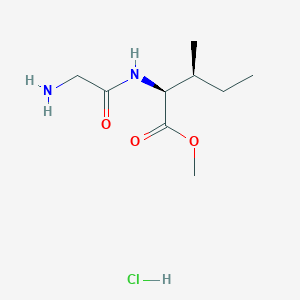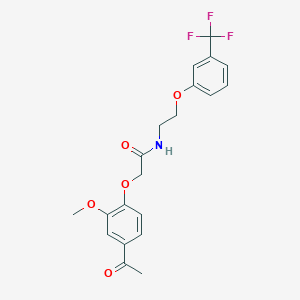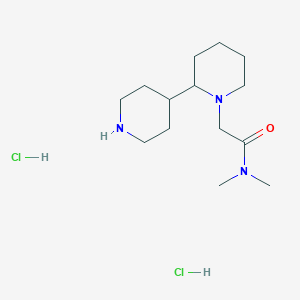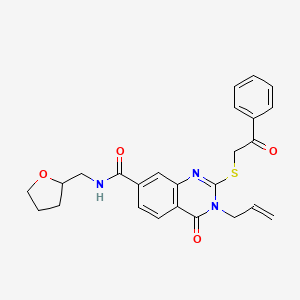
1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a potential bioactive compound . It is synthesized through the Michael addition of N-heterocycles to chalcones . The compound is of interest due to its stability and ability to bind “privileged structures” through hydrogen-bonding .
Synthesis Analysis
The synthesis of this compound involves the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst . The preparation of the compound involves the mixing of 4-methoxybenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a catalytic amount of sodium hydroxide . The product is then recrystallized with ethanol, yielding a yellowish solid .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Michael addition of N-heterocycles to chalcones . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds . The aza-Michael reaction can be carried out in the absence of a catalyst for certain activated nucleophiles and alkenes .Aplicaciones Científicas De Investigación
Lignin Model Studies
- Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis: Research on a lignin model compound related to 1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one indicated different reaction modes depending on the type of acid used. This compound's behavior under various acidolysis conditions provides insights into the lignin degradation process, crucial for understanding and improving industrial applications like paper production and biomass conversion (Imai, Yokoyama, & Matsumoto, 2011).
Chemical Synthesis
- Selective Reduction in Synthesis: The selective reduction of this compound was studied for stereoselective synthesis, highlighting the compound's role in organic synthesis and its potential for creating specific stereoisomers (Collier, Fisher, & Schulz, 1997).
Pyrolysis Studies
- Pyrolytic Reactivity in Lignin Model Compounds: Studies on pyrolytic reactivity of lignin model compounds, including 1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one, provide valuable data for understanding the thermal degradation behavior of lignin. This research is crucial for the development of biofuel production processes (Watanabe, Kawamoto, & Saka, 2009).
Biological Degradation
- Bacterial Degradation of Lignin Model Compounds: The compound serves as a substrate for bacterial species like Pseudomonas acidovorans, which can degrade it. Understanding this process is essential for developing biological methods for lignin degradation and recycling (Vicuña, González, Mozuch, & Kirk, 1987).
Photochemistry
- Photochemical Reactions of Lignin-related Compounds: Investigations into the photochemical behavior of compounds similar to 1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one help in understanding the mechanisms of color changes in lignin upon exposure to light, which is significant for the paper industry and material sciences (Weir, Arct, Ceccarelli, & Puumala, 1996).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-21-13-6-4-5-7-15(13)24-17(11-19)18(20)12-8-9-14(22-2)16(10-12)23-3/h4-10,17,19H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILXBGDHLUCSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(CO)OC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843341.png)
amino]acetate](/img/structure/B2843342.png)
![[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B2843343.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2843344.png)

![2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile](/img/structure/B2843346.png)


![3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide](/img/structure/B2843353.png)



![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B2843361.png)
![N-[3-(2-Oxoazetidin-1-yl)phenyl]isoquinoline-1-carboxamide](/img/structure/B2843362.png)